1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyridine ring, a methoxypropyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 3-methoxypropylamine with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that include the protection of functional groups, selective reactions, and purification steps. These methods are designed to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methoxypropyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Methoxypropyl)-4-piperidinamine: Shares the methoxypropyl group but has a different core structure.
3-Methoxypropionic acid: Similar in having the methoxypropyl group but lacks the pyridine ring.
Prucalopride: Contains a similar methoxypropyl group but is used primarily as a pharmaceutical agent .
Uniqueness: 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3-methoxypropyl)-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-3-6-11-5-2-4-8(9(11)12)10(13)14/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWFNXSZHVQYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC=C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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